2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride
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Overview
Description
2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C10H13N·HCl. It is a cyclopropane derivative featuring a phenyl group and a methyl group attached to the cyclopropane ring, along with an amine group. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of phenylcyclopropane with methylamine under controlled conditions to yield the desired amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing catalysts and specific reaction conditions to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the phenyl group or the cyclopropane ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced cyclopropane derivatives or phenyl-substituted amines.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. It serves as a precursor for various chemical transformations and is utilized in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the development of bioactive molecules and as a tool for probing biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design. It is explored for its activity against specific biological targets and its potential as a lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenyl group and cyclopropane ring contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound may influence various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
- 2-Phenylcyclopropan-1-amine;hydrochloride
- 3-Phenylcyclopropan-1-amine;hydrochloride
- 2-Methylcyclopropan-1-amine;hydrochloride
Comparison: 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride is unique due to the presence of both a methyl group and a phenyl group on the cyclopropane ring. This structural feature enhances its chemical reactivity and binding affinity compared to similar compounds. The combination of these substituents provides a distinct profile in terms of its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-3-phenylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9(10(7)11)8-5-3-2-4-6-8;/h2-7,9-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBEOMXUGIGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879646-87-4 |
Source
|
Record name | 2-methyl-3-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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